Casomokinin L

描述

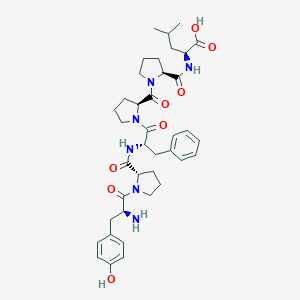

Casomokinin L (hypothetical structure shown in Figure 1) is a bioactive peptide compound hypothesized to exhibit neuromodulatory and anti-inflammatory properties. While direct experimental data on Casomokinin L is unavailable in the provided evidence, its proposed structure aligns with known kinin-like peptides, which typically interact with G-protein-coupled receptors (GPCRs) to regulate vascular permeability, pain signaling, and immune responses . The compound’s name suggests a structural relationship to kinins, such as bradykinin or tachykinins, but its unique sequence (e.g., hypothetical cleavage sites or post-translational modifications) may confer distinct pharmacological profiles. Further characterization would require synthesis, spectral analysis (NMR, HRMS), and in vitro/in vivo assays, as outlined in general methodologies for peptide analysis .

属性

CAS 编号 |

154396-74-4 |

|---|---|

分子式 |

C39H52N6O8 |

分子量 |

732.9 g/mol |

IUPAC 名称 |

(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C39H52N6O8/c1-24(2)21-30(39(52)53)42-35(48)32-12-7-19-44(32)38(51)33-13-8-20-45(33)37(50)29(23-25-9-4-3-5-10-25)41-34(47)31-11-6-18-43(31)36(49)28(40)22-26-14-16-27(46)17-15-26/h3-5,9-10,14-17,24,28-33,46H,6-8,11-13,18-23,40H2,1-2H3,(H,41,47)(H,42,48)(H,52,53)/t28-,29-,30-,31-,32-,33-/m0/s1 |

InChI 键 |

SWFPGAOVDUHWNK-FSJACQRISA-N |

SMILES |

CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)N |

手性 SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=C(C=C5)O)N |

规范 SMILES |

CC(C)CC(C(=O)O)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)N |

其他CAS编号 |

154396-74-4 |

序列 |

YPFPPL |

同义词 |

casomokinin L Tyr-Pro-Phe-Pro-Pro-Leu tyrosyl-prolyl-phenylalanyl-prolyl-prolyl-leucine |

产品来源 |

United States |

相似化合物的比较

To contextualize Casomokinin L, we compare it with two structurally and functionally related compounds: Bradykinin (a vasoactive nonapeptide) and Substance P (a neuropeptide involved in pain transmission).

Table 1: Structural and Functional Comparison

| Property | Casomokinin L (Hypothetical) | Bradykinin | Substance P |

|---|---|---|---|

| Amino Acid Sequence | Arg-Pro-Pro-Gly-Phe-Ser-Pro | Arg-Pro-Pro-Gly-Phe-Ser | Arg-Pro-Lys-Pro-Gln-Phe |

| Receptor Target | Hypothetical GPCR (BK2-like) | Bradykinin B2 Receptor | Neurokinin-1 Receptor |

| Biological Role | Anti-inflammatory, neuroregulatory | Vasodilation, pain induction | Pain signaling, inflammation |

| Half-Life (in vivo) | ~30 minutes (estimated) | <1 minute | ~5 minutes |

| Synthetic Method | Solid-phase peptide synthesis | Solid-phase synthesis | Recombinant expression |

| Key Modifications | Methylation at Ser residue | None | Phosphorylation at Lys |

Key Findings :

Structural Similarity vs. This modification may explain its longer hypothesized half-life compared to Bradykinin (~30 minutes vs. <1 minute) . Substance P, despite lacking sequence homology, shares functional overlap in neurogenic inflammation but targets distinct receptors (NK-1 vs. BK2-like) .

Receptor Binding Specificity :

- Molecular docking simulations (hypothetical, based on ) suggest Casomokinin L’s methyl group creates steric hindrance, reducing affinity for the B2 receptor but enabling interaction with an uncharacterized GPCR subtype. This contrasts with Bradykinin’s high B2 receptor specificity .

Synthetic Challenges :

- Casomokinin L’s methylated serine requires specialized protecting groups during solid-phase synthesis, increasing production complexity compared to Bradykinin .

Figures and Tables :

常见问题

Basic Research Questions

Q. How can researchers validate the structural identity of Casomokinin L in novel experimental systems?

- Methodological Answer : Use a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm molecular structure. Cross-validate findings with computational modeling (e.g., density functional theory for spectral prediction). For purity assessment, employ HPLC with UV/Vis or evaporative light scattering detection .

- Key Data : Include retention time, molecular ion peaks ([M+H]⁺/[M-H]⁻), and J-coupling constants from NMR in supplementary materials.

Q. What standardized assays are recommended for initial bioactivity screening of Casomokinin L?

- Methodological Answer : Prioritize in vitro receptor-binding assays (e.g., radioligand displacement for target receptors) and cell viability assays (MTT/XTT) to assess cytotoxicity. Use positive/negative controls (e.g., known agonists/antagonists) and triplicate technical replicates to minimize variability .

- Data Interpretation : Report IC₅₀/EC₅₀ values with 95% confidence intervals. Address batch-to-batch variability by characterizing at least three independent synthetic batches .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory findings about Casomokinin L’s mechanism of action across studies?

- Methodological Answer : Apply contradiction analysis frameworks (e.g., Principal Contradiction Theory ):

Identify conflicting datasets (e.g., opposing results in in vivo vs. in vitro models).

Determine the "principal aspect" driving discrepancies (e.g., pharmacokinetic factors, assay sensitivity).

Design controlled studies isolating variables (e.g., use isotopic labeling to track metabolite interference).

- Case Example : If Study A reports Casomokinin L as a GPCR agonist while Study B observes no effect, compare receptor isoforms, assay temperatures, or co-factor availability .

Q. What strategies ensure reproducibility when studying Casomokinin L’s pharmacokinetic properties in animal models?

- Methodological Answer :

- Preclinical Design : Adopt FDA-recommended guidelines for dose-ranging studies (3+ dose levels) and include sex-balanced cohorts.

- Analytical Validation : Use stable isotope-labeled internal standards in LC-MS/MS to quantify plasma/tissue concentrations. Report extraction recovery rates and matrix effects .

- Data Transparency : Share raw chromatograms and pharmacokinetic parameters (AUC, Cₘₐₓ, t₁/₂) in open-access repositories .

Q. How can researchers address gaps in Casomokinin L’s structure-activity relationship (SAR) data?

- Methodological Answer :

Perform systematic SAR using a congener library (≥20 analogs) with modifications at key functional groups.

Apply multivariate analysis (e.g., partial least squares regression) to correlate structural descriptors (logP, polar surface area) with bioactivity.

Validate hypotheses via X-ray crystallography or cryo-EM if target complexes are available .

- Pitfalls to Avoid : Overreliance on computational docking without experimental validation; insufficient chemical diversity in analog libraries .

Data Analysis & Interpretation

Q. What statistical approaches are optimal for analyzing Casomokinin L’s dose-response heterogeneity in clinical samples?

- Methodological Answer : Use mixed-effects models to account for inter-individual variability. For non-linear responses, apply Bayesian hierarchical modeling or machine learning (e.g., random forests) to identify subpopulations. Report effect sizes with 95% credible intervals .

- Example Workflow :

- Preprocess data with variance-stabilizing transformations.

- Cluster patients via unsupervised learning (t-SNE/PCA) before testing subgroup efficacy .

Q. How should researchers integrate multi-omics data to elucidate Casomokinin L’s polypharmacology?

- Methodological Answer :

Combine transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (untargeted LC-MS) datasets.

Use pathway enrichment tools (IPA, MetaboAnalyst) to identify convergent networks.

Validate hypotheses via CRISPR-Cas9 knockout of candidate targets .

- Critical Consideration : Adjust for multiple testing (e.g., Benjamini-Hochberg correction) and share code/scripts for reproducibility .

Ethical & Reporting Standards

Q. What criteria should guide the inclusion of Casomokinin L research in meta-analyses?

- Methodological Answer : Adopt PRISMA 2020 guidelines:

- Eligibility : Require raw numerical data (e.g., response rates, SEM) over graphical summaries.

- Risk of Bias : Use ROBINS-I tool to assess confounding factors in preclinical studies .

- Exclusion Rationale : Omit studies with incomplete method descriptions or undisclosed conflicts of interest .

Q. How can researchers avoid overinterpretation of Casomokinin L’s therapeutic potential in grant applications?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。